1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

説明

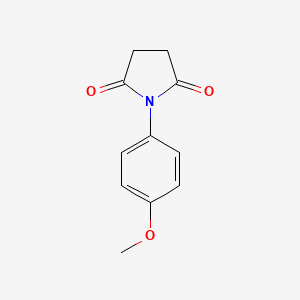

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZVVJBHJQRDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323352 | |

| Record name | 1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-80-9 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 403637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl Pyrrolidine 2,5 Dione and Its Derivatives

Established Synthetic Pathways to Pyrrolidine-2,5-dione Analogues

The formation of the pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a cornerstone of heterocyclic chemistry. Traditional methods often rely on robust and well-understood condensation reactions, while more contemporary approaches, such as multi-component reactions, offer increased efficiency and molecular diversity.

Condensation Reactions from Succinic Acid or Anhydrides and Amines

The most direct and widely employed method for the synthesis of N-substituted pyrrolidine-2,5-diones is the condensation reaction between succinic anhydride (B1165640) (also known as dihydrofuran-2,5-dione) and a primary amine. In the specific case of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, this involves the reaction of succinic anhydride with 4-methoxyaniline.

The reaction mechanism proceeds in two main stages. Initially, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring to form an intermediate succinamic acid derivative. stackexchange.commdpi.com Subsequent heating of this intermediate induces an intramolecular cyclodehydration, where the carboxylic acid and the amide functionalities condense, eliminating a molecule of water to form the stable five-membered succinimide ring. mdpi.com

A typical laboratory procedure for the synthesis of this compound involves refluxing equimolar amounts of 4-methoxyaniline and succinic anhydride in a solvent such as acetic acid for several hours. nih.gov Upon cooling, the product crystallizes from the solution. nih.gov This method is generally efficient and provides good yields of the desired product.

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 4-Methoxyaniline | Succinic Anhydride | Acetic Acid | Reflux, 4 hours | This compound |

This table summarizes the reactants and conditions for the condensation synthesis of the target compound.

Multi-component Reactions for Pyrrolidine-2,3-dione (B1313883) Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of pyrrolidine-2,3-dione derivatives, a one-pot reaction can be employed involving a phenyl pyruvic ester derivative, an aldehyde, and an amine. nih.gov This approach offers high atom economy and chemoselectivity. nih.gov

While this method directly yields the pyrrolidine-2,3-dione core, it represents a significant strategy for accessing closely related analogues of the target compound. The versatility of MCRs allows for the introduction of a wide range of substituents at various positions of the pyrrolidine (B122466) ring by simply changing the starting components. For instance, using different aldehydes and amines can lead to a diverse library of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. tandfonline.comjst-ud.vn Biocatalytic approaches using laccase for the oxidation of catechols, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, have also been developed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org

Advanced and Functionalization Strategies

Beyond the initial construction of the pyrrolidine-2,5-dione ring, a variety of advanced synthetic methods can be used to introduce further functionality. These strategies are crucial for fine-tuning the chemical properties of the molecule and for building more complex structures.

Cross-coupling Reactions for Alkynyl Maleimides (1H-pyrrole-2,5-diones)

Maleimides, which are unsaturated analogues of succinimides (1H-pyrrole-2,5-diones), serve as important precursors for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are powerful methods for forming new carbon-carbon bonds. These reactions can be applied to halo-substituted maleimides to introduce alkynyl groups.

The Sonogashira coupling, for example, involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnrochemistry.comorganic-chemistry.org By starting with a bromo- or iodo-maleimide, an alkynyl substituent can be attached to the double bond of the maleimide (B117702) ring.

Table 2: Representative Conditions for Sonogashira Coupling

| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd Complex (e.g., Pd(PPh₃)₂Cl₂) | Cu(I) salt (e.g., CuI) | Amine (e.g., Diisopropylamine) |

This table outlines the general components for a Sonogashira cross-coupling reaction, a method applicable for the synthesis of alkynyl maleimides.

Similarly, the Suzuki-Miyaura coupling can be used to form carbon-carbon bonds between a halo-maleimide and an organoboronic acid. unistra.frorganic-chemistry.org These cross-coupling strategies provide a versatile route to a wide range of substituted alkynyl maleimides, which are valuable building blocks in organic synthesis.

Photo-induced Chemical Transformations involving Pyrrolidine-2,5-diones

Photochemistry offers unique pathways for chemical transformations that are often not accessible through thermal methods. The maleimide core within 1H-pyrrole-2,5-dione derivatives is photo-active and can undergo [2+2] cycloaddition reactions with alkenes upon irradiation with light. nih.govmdpi.comnih.gov This reaction leads to the formation of a cyclobutane (B1203170) ring, a structural motif found in various biologically active molecules.

The photochemical reactivity of maleimides can differ based on the nature of the nitrogen substituent. For N-alkyl maleimides, the [2+2] cycloaddition can often be achieved by direct irradiation. acs.org However, for N-aryl maleimides, such as derivatives of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, a photosensitizer like thioxanthone may be required to facilitate the reaction via triplet energy transfer. acs.org This distinction allows for a degree of control over the photochemical process. The reaction is highly valuable for creating complex, three-dimensional structures from relatively simple starting materials.

Microwave-Assisted Synthesis of Malononitrile (B47326) Derivatives of N-Phenylpyrrolidine-2,5-dione

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates and improve yields. One application in the context of pyrrolidine-2,5-diones is the Knoevenagel condensation of the active methylene (B1212753) groups of the succinimide ring with malononitrile.

This reaction typically involves heating an N-substituted succinimide with malononitrile in the presence of a catalyst. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and often allows for solvent-free conditions, aligning with the principles of green chemistry. unifap.brmdpi.combhu.ac.in For example, N-phenylpyrrolidine-2,5-dione derivatives can be condensed with malononitrile under microwave irradiation to yield the corresponding arylidene-malononitrile products.

Table 3: Microwave-Assisted Knoevenagel Condensation

| Substrate | Reagent | Conditions | Product Type |

| N-Arylpyrrolidine-2,5-dione | Malononitrile | Microwave irradiation, 60 °C, 30 min | 2-(1-Aryl-5-oxopyrrolidin-2-ylidene)malononitrile |

This table illustrates typical conditions for the microwave-assisted synthesis of malononitrile derivatives from N-aryl succinimides.

This method provides an efficient route to highly functionalized molecules that can serve as intermediates for the synthesis of more complex heterocyclic systems.

Metal-Free Approaches for N-Substituted Succinimides

The synthesis of N-substituted succinimides, including this compound, has increasingly moved towards environmentally benign, metal-free approaches to avoid the costs and potential toxicity associated with metal catalysts. A notably simple and efficient method involves the direct reaction of succinic acid with a primary amine in hot water. This catalyst-free approach, conducted by stirring the reactants at 100 °C, provides a green alternative to traditional methods that often require harsh conditions or expensive reagents.

Another sophisticated metal-free strategy employs visible light to promote the synthesis of functionalized succinimides. This method proceeds via a radical cascade iodo-sulfonylation of aza-1,6-enynes, yielding diversely substituted succinimide structures with high stereoselectivity. While the starting materials are more complex, this approach highlights the power of photochemistry in constructing complex heterocyclic systems without the need for metal catalysts.

Traditional synthesis often involves the condensation of succinic anhydride with an amine to form an intermediate amic acid, which is then cyclized. researchgate.net This cyclodehydration step can be achieved thermally or by using dehydrating agents like acetic anhydride or polyphosphate ester. beilstein-archives.orgmdpi.com While effective, these methods can require high temperatures or additional reagents, which the newer, catalyst-free water-based methods aim to avoid. beilstein-archives.org

Derivatization and Scaffold Modification of this compound

Strategies for N-Substitution (e.g., N-aryl, N-arylaminomethyl)

The core structure of this compound is defined by its N-aryl substitution. The most direct synthesis involves the condensation of succinic anhydride (also known as dihydrofuran-2,5-dione) with 4-methoxyaniline. mdpi.comnih.gov The reaction typically proceeds in two stages: the initial acylation of the amine to form N-(4-methoxyphenyl)succinamic acid, followed by a cyclodehydration step to yield the final imide. mdpi.com This cyclization can be promoted by heating in a solvent like acetic acid or by using dehydrating agents. researchgate.netnih.gov

A solid-phase synthetic strategy has also been developed for N-aryl succinimides. This method utilizes a silica-bound benzoyl chloride as a recyclable dehydrating agent to facilitate the cyclization of N-arylsuccinamic acids, offering advantages in product purification and reagent reuse. researchgate.net

While direct N-arylaminomethylation of a pre-formed succinimide ring is less common, analogous structures can be built by employing starting materials that already contain the desired side chain. Functionalization often focuses on introducing diverse substituents onto the aryl ring or modifying the succinimide core itself.

| Method | Reactants | Conditions | Advantage |

| Direct Condensation | Succinic Anhydride, 4-Methoxyaniline | Reflux in Acetic Acid | Straightforward, one-pot procedure. nih.gov |

| Two-Step (Dehydration) | Succinic Anhydride, Amine; then Dehydrating Agent | Mild initial reaction, then cyclization with agent like PPE. | Controlled, avoids high temperatures that can cause side products. beilstein-archives.orgmdpi.com |

| Solid-Phase Synthesis | N-Arylsuccinamic Acid, Silica-Bound Dehydrating Agent | Heterogeneous reaction | Recyclable dehydrating agent, simplified purification. researchgate.net |

Modifications at the Pyrrolidine-2,5-dione Ring System (e.g., at C-3, C-4)

Modification of the succinimide ring, primarily at the C-3 and C-4 positions, is a key strategy for creating structural diversity. A prevalent method for introducing substituents at the C-3 position is through the Michael 1,4-addition reaction. wikipedia.org This involves using the corresponding α,β-unsaturated analog, N-(4-methoxyphenyl)maleimide, as the Michael acceptor. cmu.edu Various nucleophiles, including amines (aza-Michael reaction) or alkoxides (oxa-Michael reaction), can attack the β-carbon of the maleimide double bond to generate 3-substituted succinimide derivatives. wikipedia.orgyoutube.comresearchgate.net This approach is fundamental for synthesizing compounds with potential biological activities.

Theoretical studies on the Michael addition of amines to maleimide indicate that the reaction proceeds via a four-membered transition state where the N-C bond formation and a proton transfer occur simultaneously. cmu.edu The reaction is a powerful tool for C-C and C-heteroatom bond formation under mild conditions. wikipedia.org

For example, the reaction of N-phenylmaleimide with alcohols in the presence of a base can yield 3-alkoxysuccinimides. Similarly, nitrogen-based nucleophiles are commonly used to create 3-aminosuccinimide (B3025788) derivatives, which are relevant in medicinal chemistry. youtube.com

Hybridization with Other Heterocyclic Structures

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or multi-target activity. mdpi.comnih.gov The succinimide scaffold is a valuable component in this approach due to its presence in various biologically active compounds. nih.gov

Hybrid molecules have been synthesized by linking the succinimide ring to other heterocyclic systems, such as thiazolidinedione, 1,2,4-triazole (B32235), or imidazole (B134444). nih.govnih.govresearchgate.net

Examples of Succinimide Hybridization:

Succinimide-Thiazolidinedione Hybrids: New derivatives have been synthesized where an N-substituted succinimide is connected to a thiazolidinedione nucleus. nih.gov These hybrids have been investigated for multi-target antidiabetic properties. nih.gov

Succinimide-Triazole Hybrids: N-arylsuccinimides can serve as precursors for creating hybrids containing a 1,2,4-triazole ring. One pathway involves the reaction of the succinimide with aminoguanidine, which leads to the formation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. researchgate.net

Succinimide-Imidazole Hybrids: Imidazole is a privileged scaffold in medicinal chemistry, and its combination with other heterocycles is a common strategy. nih.govresearchgate.net Hybrid molecules incorporating both succinimide and imidazole moieties are explored for various therapeutic applications, including as anticancer agents. nih.gov

This strategy of fusing pharmacophores can lead to compounds that modulate multiple biological targets, potentially overcoming challenges like drug resistance. mdpi.com

Computational and Theoretical Studies on 1 4 Methoxyphenyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing a quantitative understanding of its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a vital tool for analyzing reaction mechanisms, determining the stability of different molecular states, and predicting spectroscopic properties. researchgate.net In the study of pyrrolidinone derivatives, DFT calculations at the B3LYP level with a 6-31++G(d,p) basis set have been successfully used to calculate geometrical structures, analyze HOMO-LUMO energy gaps, and predict chemical shifts. researchgate.net

DFT is particularly useful for mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, which explains the kinetics and feasibility of a reaction pathway. unimib.it For instance, DFT has been employed to investigate various cycloaddition reactions, elucidating whether a reaction proceeds through a concerted or stepwise mechanism and explaining observed regioselectivity. unimib.itpku.edu.cn The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electrophilic and nucleophilic nature of the molecule, which is crucial for understanding its reactivity in different chemical environments. researchgate.net

| Parameter | Significance in DFT Analysis | Example Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | Comparison with experimental X-ray crystal structure data. researchgate.net |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability. | Calculation of the electrophilicity index to predict reactivity. researchgate.net |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. Determines reaction rate. | Mapping reaction pathways to determine the most favorable mechanism. unimib.it |

| Calculated Chemical Shifts | Predicts 1H and 13C NMR spectra, which can be compared with experimental data for structure validation. | Confirmation of the synthesized product's structure. researchgate.net |

Molecules can exist in different structural forms, or isomers, such as tautomers and conformers. Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two distinct structures. researchgate.net While 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione itself does not have readily available protons for common tautomerization, related pyrrolin-2-one systems have been studied for enol-enol tautomerism using computational methods to understand the energy differences and transformation rates between tautomers. researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the five-membered pyrrolidine-2,5-dione ring is not perfectly flat. X-ray crystallography has revealed that the ring adopts a shallow envelope conformation, where one of the methylene (B1212753) carbon atoms is displaced from the plane formed by the other four atoms. nih.gov The dihedral angle between this ring and the attached methoxyphenyl ring is also a critical conformational parameter, determined to be 55.88 (8)°. nih.gov Theoretical calculations can map the potential energy surface associated with the rotation around the bond connecting the two rings and the puckering of the succinimide (B58015) ring to identify the lowest energy (most stable) conformations and the energy barriers between them.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are particularly valuable in drug discovery for understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ugm.ac.id The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and an estimation of the strength of the interaction. nih.gov

Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For derivatives of this compound, docking simulations can be used to screen potential biological targets and understand the structural basis for its activity. For example, similar heterocyclic compounds have been docked into the active sites of enzymes like dihydrofolate reductase (pDHFR) to predict their potential as antimalarial agents or into the colchicine (B1669291) binding site of tubulin to investigate anticancer activity. ugm.ac.idnih.gov The results of these simulations provide crucial information for optimizing the ligand's structure to improve its binding affinity and selectivity.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational methods play a key role in deriving quantitative structure-activity relationships (QSAR), where statistical models are built to correlate variations in molecular properties (descriptors) with changes in activity. frontiersin.org

A theoretical study on a series of 1-phenylpyrrolidine-2,5-diones identified several structural features essential for their antifungal effect. researchgate.net By analyzing conformational data, the study revealed that specific distances between substituents on the benzene (B151609) ring and the nitrogen atom of the pyrrolidine (B122466) ring were critical for activity. researchgate.net Such analyses provide a clear rationale for the observed biological data and offer a predictive framework for designing more potent analogs.

| Structural Feature | Finding | Implication for SAR |

|---|---|---|

| Core Moiety | The presence of an intact -NCO group and the benzene moiety is essential. | These groups are likely involved in key interactions with the biological target. |

| Para Substituent Distance | The distance between para substituents and the nitrogen atom should be within the 5.318–5.320 Å range for active compounds. | This suggests a specific spatial requirement for optimal binding in the target's active site. |

| Inter-substituent Distance | The distance between substituents at positions X3 and X5 is in the interval of 5.437–6.072 Å for active analogues. | Defines the optimal size and shape of the substituent pattern for biological activity. |

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.govnih.gov Pharmacophore models can be generated based on the structure of a known ligand bound to its receptor (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com This process rapidly identifies molecules from the database that match the pharmacophore model and are therefore likely to bind to the same target. nih.gov These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. researchgate.net This approach is a highly efficient method for discovering novel lead compounds in the early stages of drug development. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its key structural features to screen for other molecules with similar potential biological activity. nih.govugm.ac.id

Based on a comprehensive search of the available scientific literature, it is not possible to generate the requested article on "this compound" strictly adhering to the provided outline. The search did not yield specific in vitro research findings or data tables for this particular compound's activity against the majority of the specified biological targets.

The investigation into the biological activities of N-aryl succinimides, the class of compounds to which this compound belongs, has historically focused on their anticonvulsant properties. While some related compounds have been explored for other activities, specific experimental data for this compound on the following targets could not be located:

P2Y Receptor Inhibition

Dual Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibition of Matrix Metalloproteinases (MMPs) and Dihydrofolate Reductase (DHFR)

Carbonic Anhydrase Inhibition

Limited research exists on the α-glucosidase inhibitory potential of some succinimide derivatives, but this information is not specific enough to construct the detailed and scientifically rigorous article requested for this compound. nih.gov

Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions of using detailed research findings, the article cannot be generated at this time. The specific citations provided in the user's prompt (e.g., mdpi.com, grafiati.com,, etc.) likely refer to proprietary or otherwise inaccessible documents that contain this information, which could not be found through public search tools.

Biological Activities and Molecular Mechanisms of 1 4 Methoxyphenyl Pyrrolidine 2,5 Dione and Its Analogues in Vitro Investigations

Receptor and Enzyme Modulation

Affinity for Serotonin (B10506) (5-HT1A) and Dopamine (B1211576) (D2) Receptors

In vitro studies detailing the direct binding affinity of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione for serotonin (5-HT1A) and dopamine (D2) receptors were not identified in the reviewed scientific literature. Research into receptor binding profiles for psychotropic activity has historically focused on other structural classes, such as arylpiperazines, which are known to interact with these receptors. While the pyrrolidine-2,5-dione scaffold is of interest in medicinal chemistry, its specific interactions with 5-HT1A and D2 receptors remain an area requiring further investigation.

Tyrosinase Inhibitory Activity

While direct studies on this compound were not prominent, research into its analogues, specifically hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, has shown significant tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for cosmetic and therapeutic applications in hyperpigmentation disorders.

One study synthesized a series of these analogues and evaluated their ability to inhibit the L-DOPA oxidase activity of mushroom tyrosinase. Among the tested compounds, a derivative identified as 3-((4-hydroxy-3-methoxyphenyl)methylene)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (HMP) demonstrated particularly potent inhibition. This compound inhibited mushroom tyrosinase with a half-maximal inhibitory concentration (IC50) value of 2.23 ± 0.44 μM, which is substantially more potent than the well-known tyrosinase inhibitor kojic acid (IC50 = 20.99 ± 1.80 μM). researchgate.net Kinetic analysis revealed that this analogue acts as a competitive inhibitor. researchgate.net Further investigations in B16F10 melanoma cells confirmed that the compound could inhibit cellular tyrosinase activity and subsequent melanin production. researchgate.net

| Compound | Target | IC50 Value (μM) | Inhibition Type |

|---|---|---|---|

| 3-((4-hydroxy-3-methoxyphenyl)methylene)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (HMP) | Mushroom Tyrosinase | 2.23 ± 0.44 | Competitive |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 20.99 ± 1.80 | N/A |

Anti-Infective Properties

The core structure of this compound has served as a scaffold for the development of various anti-infective agents.

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of derivatives of this compound has been explored. In one study, N-aryl succinimides, including the parent compound N-(4-methoxyphenyl)succinimide, were used as starting materials to synthesize a new series of bis-heterocyclic chalcones. These resulting chalcone (B49325) derivatives were then screened for their antifungal properties. The research reported that almost all the synthesized chalcones exhibited noticeable activity against the fungal strains Candida albicans and Aspergillus niger. researchgate.net Another investigation involving a newly synthesized succinimide (B58015) compound also included screening against Candida albicans, indicating the ongoing interest in this chemical class for antifungal research. researchgate.net

Antibacterial Activity (e.g., Escherichia coli, Rhizobium radiobacter, Xanthomonas campestris)

Direct antibacterial testing of this compound against Rhizobium radiobacter and Xanthomonas campestris is not extensively documented. However, its activity against other bacteria has been assessed. In a study evaluating newly synthesized succinimide compounds, the antibacterial activity was tested against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The results, measured by the zone of inhibition (ZOI), are presented below.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-methoxyphenyl)succinimide Analogue | Escherichia coli | 10 |

| Staphylococcus aureus | 12 |

Data derived from a study on a synthesized succinimide compound, indicating moderate activity. researchgate.net

Antiviral Efficacy

The pyrrolidine-2,5-dione scaffold has been investigated for potential antiviral applications. While studies on this compound itself are scarce, research on structurally related analogues provides insight into the potential of this chemical family. A study focused on the synthesis of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones, which share the core heterocyclic ring but differ in substitution. Selected members of this series were screened for their in vitro anti-HIV-1 activity. One of the tested compounds, a 3-arylidene-1,5-diphenylpyrrolidine-2,4-dione derivative, displayed moderate activity against the virus in vitro.

Antituberculous Effects

No in vitro studies detailing the antituberculous effects of this compound or its direct analogues were identified in the reviewed scientific literature. While various heterocyclic compounds are actively being researched for their potential against Mycobacterium tuberculosis, this specific compound has not been a prominent subject of such investigations.

Anti-Inflammatory and Immunomodulatory Effects

In vitro studies have demonstrated that derivatives of pyrrolidine-2,5-dione possess significant anti-inflammatory properties by modulating key enzymatic and cytokine pathways. The primary mechanism often involves the inhibition of enzymes crucial to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research into N-substituted pyrrolidine-2,5-dione derivatives has identified compounds with potent inhibitory activity against COX-1, COX-2, and 5-LOX. nih.gov A series of synthesized aryl carbonyl derivatives, in particular, showed inhibition in the low micromolar to submicolar ranges. nih.gov Compound 13e from one such study emerged as a highly potent and selective inhibitor of COX-2, with an IC₅₀ value of 0.98 μM and a selectivity index (SI) of 31.5. nih.gov The selectivity of these compounds for COX-2 is supported by docking simulations, which show significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov

| Compound | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound 13e | 0.98 | 31.5 |

Furthermore, related molecular structures containing a 3,4,5-trimethoxyphenyl group have displayed notable anti-inflammatory effects by inhibiting not only COX-1 and COX-2 but also key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com Studies on other compounds have shown that the anti-inflammatory mechanism can also involve the downregulation of inducible nitric oxide synthase (iNOS) protein expression, leading to decreased production of nitric oxide (NO), a key inflammatory mediator. nih.govplos.org This modulation of cytokine production, including TNF-α, IL-1β, and IL-6, points to a broad-spectrum anti-inflammatory profile for these classes of compounds. mdpi.complos.org

The parent compound, this compound, has been specifically identified as an inhibitor of processes vital for the adaptive immune response. biosynth.com In vitro findings indicate that it inhibits the generation of monoclonal antibodies. biosynth.com It also suppresses the concentration of cytosolic Ca²⁺ in T cells. biosynth.com

The regulation of intracellular calcium is a critical signaling event in T lymphocyte activation. nih.govnih.gov Upon antigen recognition, a cascade is initiated that leads to the release of Ca²⁺ from endoplasmic reticulum stores, which in turn triggers store-operated Ca²⁺ entry (SOCE) across the plasma membrane. nih.gov This sustained elevation in cytosolic Ca²⁺ is essential for activating transcription factors, most notably the nuclear factor of activated T cells (NFAT), which is crucial for inducing effector functions like cytokine production and T cell proliferation. nih.govnih.gov By inhibiting the rise in cytosolic Ca²⁺, this compound can interfere with this T cell activation pathway, providing a molecular basis for its immunomodulatory effects. biosynth.com

Neuropharmacological and Central Nervous System Activities

Analogues and hybrid molecules based on the pyrrolidine-2,5-dione scaffold have been extensively investigated for their anticonvulsant properties. In vitro studies suggest that a primary molecular mechanism for this activity is the modulation of neuronal voltage-sensitive ion channels. nih.gov

Specifically, radioligand binding studies and functional assays have demonstrated that these compounds can interact with and inhibit both voltage-sensitive sodium channels (VSSCs) and L-type calcium channels. nih.govnih.govmdpi.com For instance, one active hybrid compound, a derivative of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, showed moderate but balanced inhibitory effects on both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com This dual-channel modulation is a characteristic of several modern antiepileptic drugs and is believed to contribute to a broad spectrum of anticonvulsant activity. The interaction with these channels effectively reduces neuronal hyperexcitability, a hallmark of seizure activity.

| Compound Class | In Vitro Target | Reference |

|---|---|---|

| Hybrid Pyrrolidine-2,5-diones | Neuronal voltage-sensitive sodium channels | nih.gov |

| Hybrid Pyrrolidine-2,5-diones | L-type calcium channels | nih.govmdpi.com |

| 2-(2,5-dioxopyrrolidin-1-yl)propanamides | Voltage-gated sodium channels | nih.gov |

| 2-(2,5-dioxopyrrolidin-1-yl)propanamides | Cav₁.₂ (L-type) calcium channels | nih.gov |

The neuroprotective potential of pyrrolidine-2,5-dione derivatives has been explored through in vitro models of neuronal stress and toxicity. One study focusing on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides found that a lead compound had a favorable effect on the viability of neuroblastoma SH-SY5Y cells, suggesting inherent protective or pro-survival properties. mdpi.com

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential mechanisms. For example, a compound containing a 4-methoxyphenyl (B3050149) group, 2-(4-Methoxyphenyl) ethyl-2-acetamido-2-deoxy-β-D-pyranoside, demonstrated protection against neurotoxicity in HT22 cells. nih.gov The proposed mechanisms for this neuroprotection, which could be relevant to analogues of the target compound, include the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related gene and protein expression. nih.gov Other in vitro studies on different neuroprotective agents have shown that these effects can be mediated by activating antioxidant pathways, such as the Nrf2/HO-1 cascade, and inhibiting apoptosis by modulating caspase activity. nih.gov

The structural motifs present in this compound, namely the pyrrolidine-2,5-dione core and the methoxyphenyl group, are features of various compounds investigated for antidepressant activity. In vitro studies for these related compounds focus on their binding affinities for key monoamine transporters and receptors in the central nervous system.

Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been designed as multi-target ligands with high affinity for the serotonin transporter (SERT), as well as for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors. mdpi.com For example, compound 11 from this series showed high affinity for the 5-HT₁ₐ receptor (Ki = 128.0 nM), D₂ receptor (Ki = 51.0 nM), and SERT (Ki = 9.2 nM). mdpi.com Similarly, compounds featuring a 2-methoxyphenylpiperazine fragment, which is structurally related to the methoxyphenyl moiety, have demonstrated strong binding to 5-HT₁ₐ and 5-HT₇ receptors. nih.gov One such compound exhibited a Ki value of less than 1 nM for the 5-HT₁ₐ receptor and 34 nM for the 5-HT₇ receptor. nih.gov This evidence from analogues suggests that the potential antidepressant-like activity of this compound could be mediated by interactions with multiple components of the serotonergic and dopaminergic systems.

| Compound | SERT | 5-HT₁ₐ | D₂ |

|---|---|---|---|

| Compound 11 (pyrrolidine-2,5-dione derivative) | 9.2 | 128.0 | 51.0 |

| Compound 4 (pyrrolidine-2,5-dione derivative) | 47.0 | - | - |

Interactions with Neurotransmission-Related Systems

The compound this compound and its structural analogues, part of the broader succinimide class, have been investigated for their interactions with the central nervous system. Research indicates that this compound interacts with the gamma-aminobutyric acid (GABA) system. biosynth.com GABA is the primary inhibitory neurotransmitter in the brain, and modulation of its signaling pathways is a key mechanism for many anticonvulsant drugs.

Analogues of this compound, specifically N-substituted succinimides, have demonstrated significant anticonvulsant properties in various preclinical models. nih.gov The anticonvulsant activity of these succinimide derivatives is believed to be mediated through their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov By blocking these channels, the compounds can reduce excessive neuronal firing that leads to seizures. Studies on various derivatives of pyrrolidine-2,5-dione have shown a broad spectrum of activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, which are standard screening tests for potential antiepileptic drugs. nih.govnih.govmdpi.com The effectiveness of these compounds in diverse seizure models suggests multiple potential mechanisms of action within neurotransmission systems. nih.govnih.gov

Anti-cancer Potential

The pyrrolidine-2,5-dione scaffold, central to this compound, is present in numerous derivatives that exhibit a wide range of anticancer activities. nih.gov Research into analogues has revealed cytotoxic effects against various cancer cell lines. For example, certain pyridinyl- and quinolinyl-derivatives of succinimide have shown antitumor activity in leukemia cells. nih.gov In other studies, trifluoromethylated succinimides were found to inhibit the growth of myeloma, non-small cell lung cancer, and renal cancer cells. nih.gov

More structurally similar analogues, such as derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, have demonstrated enhanced anticancer activity against human A549 lung epithelial cells. mdpi.comresearchgate.netktu.edu The incorporation of specific chemical groups, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, into the molecular structure appears to significantly boost this activity. mdpi.comresearchgate.net Furthermore, studies on other succinimide derivatives have confirmed their potential against breast cancer cell lines (MCF-7). jobrs.edu.iq This body of research indicates that the succinimide and pyrrolidone core structures are promising templates for the development of new cytotoxic agents. nih.gov

Specific research has pointed to the potential utility of this compound in the context of bladder cancer. biosynth.com This potential is linked to its activity as a potent inhibitor of P2Y receptors. biosynth.com P2Y receptors are a class of G protein-coupled receptors that are involved in various physiological processes, and their signaling pathways have been implicated in the pathophysiology of several cancers, including bladder cancer. The inhibitory action of this compound on these receptors suggests a possible molecular mechanism for disrupting cancer cell proliferation and survival, making it a compound of interest for further investigation in bladder cancer therapeutics. biosynth.com

Other Biological Activities

Analogues of this compound have demonstrated significant antioxidant properties in various in vitro assays. tubitak.gov.trscispace.comnih.gov For instance, a study on 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives showed powerful antioxidant effects when compared against standard antioxidant compounds. tubitak.gov.trscispace.com The antioxidant capacity was evaluated using multiple bioanalytical methods, including radical scavenging assays with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as tests measuring the reducing power of the compounds. tubitak.gov.trscispace.com

Another study focusing on a different set of succinimide derivatives also reported significant scavenging activity against DPPH and ABTS free radicals. nih.gov The ability of these compounds to donate a hydrogen atom and neutralize free radicals is a key component of their antioxidant action. scispace.com This activity is crucial as oxidative stress is a contributing factor to numerous pathological conditions. researchgate.net

The compound this compound has been identified as an inhibitor of the polymerase chain reaction (PCR). biosynth.com PCR is a fundamental technique in molecular biology used to amplify specific segments of DNA. promega.com The inhibition of this process can occur through several mechanisms, such as direct interaction with the DNA template, which prevents the polymerase enzyme from binding, or by interfering with the DNA polymerase itself. promega.comnih.gov Inhibitors can also sequester essential cofactors like magnesium ions (Mg2+), which are critical for the polymerase's enzymatic activity. promega.com The identification of this compound as a PCR inhibitor highlights a specific biochemical interaction that could be relevant in molecular biology applications and diagnostics where PCR is employed. biosynth.com

Anthelmintic Properties

While direct in vitro anthelmintic investigations on this compound are not extensively documented in publicly available research, studies on structurally similar compounds, particularly those containing the N-(4-methoxyphenyl) moiety, have demonstrated notable anthelmintic properties. These findings provide a valuable framework for inferring the potential activity of this compound and underscore the importance of the N-aryl substitution in this context.

Research into simplified analogues of existing anthelmintic drugs has highlighted the potential of the N-(4-methoxyphenyl) group. A notable example is N-(4-Methoxyphenyl)pentanamide, a compound derived from the structure of albendazole (B1665689). asm.orgnih.gov In vitro studies of this compound have been conducted against the infective third-stage larvae (L3) of Toxocara canis, a nematode of significant veterinary and public health concern. asm.orgnih.gov

The viability of T. canis larvae was observed to be affected by N-(4-Methoxyphenyl)pentanamide in a manner that was dependent on both concentration and time. asm.org When compared to the widely used anthelmintic, albendazole, N-(4-Methoxyphenyl)pentanamide exhibited a similar, potent effect on larval motility and viability. nih.gov At a concentration of 50 µM, N-(4-Methoxyphenyl)pentanamide induced immobilization of all larvae within 48 hours, with complete larval death occurring at 72 hours. nih.gov This demonstrates a significant anthelmintic effect, as reduced motility is a key factor in the expulsion of worms from the host. nih.gov

The following table summarizes the in vitro effects of N-(4-Methoxyphenyl)pentanamide on the motility and viability of Toxocara canis third-stage larvae.

| Compound | Concentration (µM) | Time (hours) | Effect on Larval Motility | Larval Viability |

| N-(4-Methoxyphenyl)pentanamide | 50 | 24 | - | - |

| 48 | Immobilized | - | ||

| 72 | Immobilized | 0% (All dead) | ||

| Albendazole | 50 | 24 | Immobilized | - |

| 48 | Immobilized | 0% (All dead) |

While the precise mechanism of action for N-(4-Methoxyphenyl)pentanamide has not been fully elucidated, its structural relationship to albendazole suggests a potential interference with microtubule synthesis in the parasite. nih.gov

Furthermore, the broader class of succinimide and maleimide (B117702) derivatives has been investigated for a range of biological activities, including nematicidal properties. For instance, various N-substituted maleimides have shown potent activity against the root-knot nematode Meloidogyne incognita. This indicates that the five-membered ring structure common to these compounds may be a valuable scaffold for the development of novel anthelmintic agents.

Structure Activity Relationship Sar Studies of 1 4 Methoxyphenyl Pyrrolidine 2,5 Dione and Analogs

Influence of Substitution Patterns on Pharmacological Efficacy

The biological activity of pyrrolidine-2,5-dione derivatives is significantly modulated by the nature and position of substituents on both the N-phenyl ring and the pyrrolidine (B122466) scaffold itself.

Role of the 4-Methoxyphenyl (B3050149) Substituent on N1

The N-substituent of the pyrrolidine-2,5-dione core plays a crucial role in determining the pharmacological profile of the molecule. While extensive research has focused on various N-aryl substitutions, the 4-methoxyphenyl group, as seen in the parent compound, is a key determinant of activity. The methoxy (B1213986) group at the para-position of the phenyl ring influences the electronic properties and steric bulk of the molecule.

In the context of anti-inflammatory agents, N-substituted pyrrolidine-2,5-diones have been synthesized and evaluated for their ability to inhibit enzymes like cyclooxygenase (COX). nih.govebi.ac.uk The nature of the N-aryl group is pivotal for achieving selectivity for COX-2 over COX-1. While direct comparisons isolating the 4-methoxyphenyl group are specific to each study's compound series, the general principle is that the substituent at this position governs the molecule's fit and interaction within the active site of the target enzyme.

Impact of Substituents at Pyrrolidine Ring Positions (e.g., C3, C4)

Substitutions on the pyrrolidine ring, particularly at the C3 and C4 positions, have a profound impact on the biological activity of these compounds. SAR studies have consistently shown that both the size and the chemical nature of these substituents are critical for potency and selectivity. nih.gov

For anticonvulsant activity, substitutions at the C3 position are particularly important. nih.gov Studies have revealed that introducing bulky groups, such as benzhydryl or sec-butyl, at the C3 position can enhance anticonvulsant effects. nih.gov For example, in one series of compounds, a non-aromatic sec-butyl group at C3 of the pyrrolidine-2,5-dione ring was found to positively affect anticonvulsant activity. nih.gov In contrast, smaller substituents like a methyl group at C3 tended to favor activity in the maximal electroshock (MES) test, another model for seizure protection. nih.gov

The following table summarizes the influence of C3 substituents on anticonvulsant activity based on findings from various studies. nih.gov

| C3 Substituent | Observed Anticonvulsant Activity Trend | Seizure Test Model Preference |

| Benzhydryl | Favorable protection | scPTZ |

| Isopropyl | Favorable protection | scPTZ |

| sec-Butyl | Positive effect on activity | 6 Hz |

| Methyl | More active | MES |

| Unsubstituted | More active | MES |

Furthermore, the introduction of substituents can create stereocenters, leading to stereoisomers with potentially different biological activities, a factor discussed in more detail in the following section.

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of pyrrolidine-2,5-dione derivatives. nih.govbeilstein-journals.org The introduction of substituents at the C3 and/or C4 positions of the pyrrolidine ring creates chiral centers, resulting in enantiomers or diastereomers that can exhibit significantly different pharmacological profiles. nih.gov

The spatial orientation of substituents can lead to differential binding modes with enantioselective biological targets like proteins and enzymes. nih.gov This is because the precise geometry of a drug molecule must be complementary to the topology of its binding site to elicit a biological response. Even subtle changes in stereochemistry can alter binding affinity and efficacy. beilstein-journals.org

For instance, the presence of fluorine atoms on the pyrrolidine ring can significantly influence its conformational stability and, consequently, its biological properties. beilstein-journals.org The non-planar, "envelope" conformation of the five-membered pyrrolidine ring means that substituents can adopt pseudoaxial or pseudoequatorial positions, which can affect how the molecule interacts with its target. beilstein-journals.org The relative stereochemistry of substituents is a key determinant for the chemical and biological properties of these derivatives. beilstein-journals.org

Comparative SAR Analysis Across Pyrrolidine-2,5-dione Derivatives

To better understand the SAR of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, it is useful to compare its scaffold to other related structures and to evaluate its role in hybrid molecular systems.

Comparison with Other Pyrrolidine-Based Scaffolds (e.g., Pyrrolidinones, Maleimides)

The pyrrolidine-2,5-dione (or succinimide) core is a defining feature of this class of compounds, distinguishing it from other pyrrolidine-based scaffolds like pyrrolidinones (lactams) and maleimides. nih.govresearchgate.net

Pyrrolidinones: These compounds contain a single carbonyl group within the five-membered ring. Pyrrolidin-2-one derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anticancer, and nootropic effects. rdd.edu.iq The SAR of pyrrolidinones is distinct from that of pyrrolidine-2,5-diones; for example, N-substitution in pyrrolidin-2-ones like piracetam (B1677957) is key to their nootropic properties. rdd.edu.iq The presence of the second carbonyl group in the dione (B5365651) structure alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to the monocarbonyl pyrrolidinone, leading to different target interactions and biological profiles. nih.gov

Maleimides: Maleimides are characterized by a double bond within the pyrrolidine-2,5-dione ring. This unsaturation makes the ring planar and introduces a reactive site for Michael addition. ebi.ac.uk This reactivity is often exploited in the design of covalent inhibitors that form permanent bonds with their biological targets. The SAR of maleimides is therefore heavily influenced by the reactivity of this double bond, a feature absent in the saturated pyrrolidine-2,5-dione scaffold.

The saturated, sp3-hybridized nature of the pyrrolidine-2,5-dione ring allows for greater three-dimensional exploration of pharmacophore space compared to the planar maleimide (B117702) ring, which can be advantageous for achieving specific and high-affinity interactions with complex protein binding sites. nih.gov

Evaluation of Hybrid Systems and Multi-target Modulation

The pyrrolidine-2,5-dione scaffold is a versatile building block for the development of hybrid molecules designed to interact with multiple biological targets. nih.gov This multi-target approach is a growing paradigm in drug discovery for complex diseases. nih.gov By combining the pyrrolidine-2,5-dione core with other pharmacophores, researchers can create novel chemical entities with unique and potentially synergistic activities.

Another strategy involves creating hybrid molecules by linking the pyrrolidine-2,5-dione scaffold to other heterocyclic systems known for specific biological activities, such as thiazolidinediones in the development of antidiabetic agents. mdpi.com The goal of these hybrid systems is to modulate multiple pathways involved in a disease, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, and how is structural characterization performed?

Methodological Answer: The compound is synthesized via condensation of 4-methoxyaniline with dihydrofuran-2,5-dione (maleic anhydride derivative) in refluxing acetic acid for 4 hours, followed by crystallization . Key characterization techniques include:

- Single-crystal X-ray diffraction (SCXRD): Reveals planar pyrrolidine-2,5-dione ring with a dihedral angle of 83.1° relative to the methoxyphenyl group, confirming steric and electronic effects .

- NMR spectroscopy: Protons on the pyrrolidine ring appear as singlet signals (δ ~3.0 ppm), while methoxy groups resonate at δ ~3.8 ppm .

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 | |

| C–C bond length | 1.514(2) Å | |

| Dihedral angle | 83.1° | |

| R factor | 0.034 |

Q. How does the methoxy substituent influence the compound’s electronic and steric properties?

Methodological Answer: The para-methoxy group acts as an electron donor via resonance, stabilizing the aromatic ring and altering reactivity in electrophilic substitutions. Steric effects are minimal due to its planar orientation relative to the pyrrolidine core . Computational studies (e.g., DFT) can quantify charge distribution and predict sites for functionalization.

Advanced Research Questions

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Derivatives are synthesized via:

- Cross-coupling reactions: Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3- or 4-positions of the pyrrolidine ring .

- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-functionalized derivatives, enhancing solubility and bioactivity .

Challenges:

Q. How can computational models predict the compound’s potential as a kinase inhibitor or photophysical material?

Methodological Answer:

- Molecular docking (AutoDock/Vina): Screens binding affinity to kinase ATP pockets (e.g., CDK2, EGFR) using PDB structures. The methoxyphenyl group may occupy hydrophobic pockets, while the maleimide core hydrogen-bonds with catalytic lysines .

- TD-DFT calculations: Predicts UV-Vis absorption spectra for photocatalyst design; methoxy groups redshift absorption via conjugation .

Q. Table 2: Example Docking Scores for Kinase Targets

| Target | Binding Energy (kcal/mol) | Source |

|---|---|---|

| CDK2 | -8.2 | |

| EGFR | -7.9 |

Q. What analytical techniques resolve contradictions in reaction mechanisms for maleimide functionalization?

Methodological Answer: Contradictions in regioselectivity (e.g., nucleophilic attack at C3 vs. C4) are addressed via:

- In situ NMR monitoring: Tracks intermediates in DMSO-d₆ at 25°C, identifying kinetic vs. thermodynamic control .

- Isotopic labeling (²H/¹³C): Confirms migratory aptitudes in Diels-Alder reactions using deuterated dienes .

Case Study: Competing [4+2] cycloaddition vs. Michael addition pathways are distinguished by ESI-MS detection of transient intermediates .

Q. How are spectroscopic and crystallographic data reconciled for polymorph identification?

Methodological Answer: Polymorphs are characterized via:

- PXRD vs. SCXRD: PXRD identifies bulk crystallinity, while SCXRD resolves unit cell discrepancies (e.g., monoclinic vs. orthorhombic forms) .

- DSC/TGA: Detects phase transitions (endothermic peaks at ~180°C) and thermal stability .

Q. What role does this compound play in designing immobilized photocatalysts?

Methodological Answer: The maleimide core facilitates covalent immobilization on SiO₂ or polymer matrices via thiol-maleimide "click" chemistry. Photocatalytic efficiency is assessed via:

Q. How are chiral derivatives synthesized for asymmetric catalysis or enantioselective bioactivity?

Methodological Answer:

- Chiral auxiliaries: (S)-Proline induces asymmetry during alkylation at the pyrrolidine nitrogen .

- Enzymatic resolution: Lipases (e.g., Candida antarctica) hydrolyze racemic esters to enantiopure acids .

Analytical Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。